molecular formula C11H7BrO3 B13711079 Methyl 3-Bromo-1-oxoindene-6-carboxylate

Methyl 3-Bromo-1-oxoindene-6-carboxylate

Cat. No.: B13711079
M. Wt: 267.07 g/mol
InChI Key: NZFGUMZLVAIQEQ-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-1-oxoindene-6-carboxylate: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, is characterized by its unique structure, which includes a bromine atom and a carboxylate group attached to an indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Bromo-1-oxoindene-6-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method includes the reaction of 3-bromoindene with a suitable esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Bromo-1-oxoindene-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indene derivatives can be obtained.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or alkanes.

Scientific Research Applications

Methyl 3-Bromo-1-oxoindene-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-1-oxoindene-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • Methyl 3-Bromo-1-oxoindene-5-carboxylate
  • Methyl 1-Hydroxyindole-3-carboxylate
  • Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate

Comparison: Methyl 3-Bromo-1-oxoindene-6-carboxylate is unique due to the position of the bromine atom and the carboxylate group on the indene ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds. For example, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the carboxylate group’s position can affect its solubility and binding properties.

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

methyl 1-bromo-3-oxoindene-5-carboxylate

InChI

InChI=1S/C11H7BrO3/c1-15-11(14)6-2-3-7-8(4-6)10(13)5-9(7)12/h2-5H,1H3

InChI Key

NZFGUMZLVAIQEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC2=O)Br

Origin of Product

United States

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